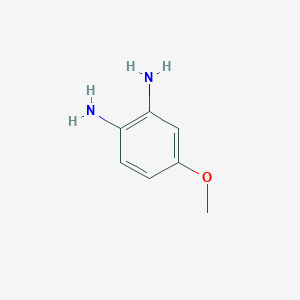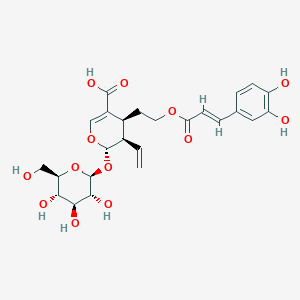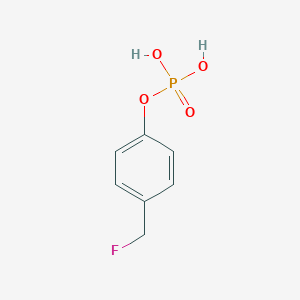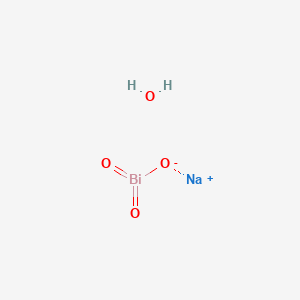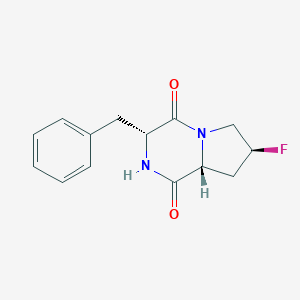
Bromoacetaldehyde diethyl acetal
概要
説明
Bromoacetaldehyde diethyl acetal, also known as 2-Bromo-1,1-diethoxyethane, is a synthetic building block used in the synthesis of various antibiotics such as erythromycin and cephalosporins . It’s a highly reactive bifunctional compound with a good leaving group and a masked aldehyde .
Synthesis Analysis
The synthesis of Bromoacetaldehyde diethyl acetal involves a catalytic bromination reaction followed by an acetalation reaction . The raw materials used in the synthesis include paracetaldehyde, a copper catalyst, concentrated sulphuric acid, and absolute ethyl alcohol .Molecular Structure Analysis
The linear formula of Bromoacetaldehyde diethyl acetal is BrCH2CH(OC2H5)2 . Its molecular weight is 197.07 .Chemical Reactions Analysis
Bromoacetaldehyde diethyl acetal reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals .Physical And Chemical Properties Analysis
Bromoacetaldehyde diethyl acetal is a liquid at room temperature . It has a refractive index of 1.439 (lit.) . Its boiling point is 66-67 °C/18 mmHg (lit.) , and it has a density of 1.31 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis of Antibiotics
Bromoacetaldehyde diethyl acetal is widely used in the synthesis of a variety of antibiotics, including erythromycin and cephalosporins . It’s a highly reactive bifunctional compound with a good leaving group and a masked aldehyde .
Drug Synthesis
Apart from antibiotics, this compound is also used in the synthesis of other drugs . Its bifunctional nature makes it a versatile reagent in drug synthesis .
Preparation of N-Alkylated Compounds
Bromoacetaldehyde diethyl acetal can be used as a starting material in a variety of reactions to provide N-alkylated compounds . This is due to its good leaving group and masked aldehyde .
Synthesis of Lactams
This compound is also used in the synthesis of lactams . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals .
Production of Aldehydes
Bromoacetaldehyde diethyl acetal can be used in the production of aldehydes . Aldehydes are important in a variety of chemical reactions and are used in the manufacture of resins, dyes, and organic acids .
Synthesis of Oximes
This compound is also used in the synthesis of oximes . Oximes are used in organic chemistry as protective groups for carbonyl groups .
Preparation of Azides
Bromoacetaldehyde diethyl acetal is used in the preparation of azides . Azides are used in click chemistry and in the synthesis of pharmaceuticals .
Synthesis of Acyclic Di-/Polyselenides
Lastly, this compound can be used in the synthesis of acyclic di-/polyselenides . These compounds have applications in organic synthesis and medicinal chemistry .
作用機序
Target of Action
Bromoacetaldehyde diethyl acetal is primarily used as a synthetic building block in the pharmaceutical industry . It is mainly used for the synthesis of antibiotics such as erythromycin and cephalosporins . These antibiotics target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth.
Mode of Action
The compound reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals . These reactions demonstrate its role as a versatile reagent in organic synthesis.
Biochemical Pathways
For instance, it contributes to the production of antibiotics like erythromycin and cephalosporins , which affect the protein synthesis pathway in bacteria.
Result of Action
The molecular and cellular effects of Bromoacetaldehyde diethyl acetal’s action are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of antibiotics like erythromycin and cephalosporins, the resulting action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth .
Action Environment
Bromoacetaldehyde diethyl acetal is sensitive to moisture . It’s recommended to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and protect it from frost, heat, and sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Bromoacetaldehyde diethyl acetal is widely used in the synthesis of a variety of antibiotics and other drugs . It is an important and highly reactive bifunctional compound with a good leaving group and a masked aldehyde . Its future directions may involve its continued use in the synthesis of antibiotics and other pharmaceutical intermediates .
特性
IUPAC Name |
2-bromo-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXDMFJXYAKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062111 | |
| Record name | 1,1-Diethoxy-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetaldehyde diethyl acetal | |
CAS RN |
2032-35-1 | |
| Record name | Bromoacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 2-bromo-1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-bromo-1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diethoxy-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOACETALDEHYDE DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4DGX2BMU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Bromoacetaldehyde diethyl acetal in organic reactions?
A1: Bromoacetaldehyde diethyl acetal primarily acts as an alkylating agent, introducing an acetaldehyde moiety into target molecules. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. []
Q2: How does Bromoacetaldehyde diethyl acetal contribute to the synthesis of heterocyclic compounds?
A2: The compound plays a pivotal role in constructing various heterocyclic systems. For example, it reacts with thiouracil to yield thiazolo[3,2-a]pyrimidine derivatives. [] Similarly, its reaction with 2,5-dihydro-6-mercapto-2-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazine, and pyrazolo-[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazepine ring systems. []
Q3: Can you elaborate on the use of Bromoacetaldehyde diethyl acetal in preparing Praziquantel?
A3: Bromoacetaldehyde diethyl acetal serves as a crucial starting material in the synthesis of Praziquantel, a medication used to treat parasitic worm infections. Its reaction with glycine ethyl ester hydrochloride initiates a multi-step synthesis involving N-alkylation, N-acylation, ester amidation, and condensation reactions to afford Praziquantel. []
Q4: What is the molecular formula and weight of Bromoacetaldehyde diethyl acetal?
A4: The molecular formula is C6H13BrO2, and its molecular weight is 197.07 g/mol. []
Q5: Are there any notable spectroscopic data points for characterizing Bromoacetaldehyde diethyl acetal?
A5: While specific spectroscopic data points are not extensively detailed in the provided literature, routine characterization techniques such as 1H NMR, 13C NMR, and mass spectrometry are employed to confirm the identity and purity of synthesized compounds incorporating Bromoacetaldehyde diethyl acetal as a building block. [, ]
Q6: Is Bromoacetaldehyde diethyl acetal compatible with specific reaction conditions or reagents?
A6: The choice of reaction conditions and reagents depends on the specific transformation. For instance, Bromoacetaldehyde diethyl acetal undergoes base-catalyzed reactions with nucleophiles like thiouracil [] and requires acid-catalyzed hydrolysis for acetal deprotection. []
Q7: Does Bromoacetaldehyde diethyl acetal exhibit any catalytic properties?
A7: Bromoacetaldehyde diethyl acetal itself is not known to possess catalytic properties. Its role in organic reactions is primarily as a reagent or a building block.
Q8: Have computational chemistry methods been employed to study Bromoacetaldehyde diethyl acetal or its derivatives?
A8: Yes, theoretical modeling and density functional theory (DFT) calculations at the B3LYP level have been used to investigate the structure and properties of derivatives like 4H-thiazolo[3,2-d][1,5]benzodiazepinium salts synthesized using Bromoacetaldehyde diethyl acetal. []
Q9: How do structural modifications of compounds derived from Bromoacetaldehyde diethyl acetal influence their biological activity?
A9: The impact of structural modifications on biological activity is evident in the synthesis of acyclic analogs of deazapurine nucleosides. For instance, only 3-deazaadenine derivatives incorporating a specific structural motif derived from Bromoacetaldehyde diethyl acetal exhibited enzyme-inhibitory and antiviral activities. []
Q10: Are there any reported strategies to enhance the stability or bioavailability of compounds derived from Bromoacetaldehyde diethyl acetal?
A10: While specific formulation strategies are not detailed in the provided research, the choice of appropriate drug delivery systems and modifications to enhance solubility or permeability could be explored to improve the bioavailability of relevant compounds.
Q11: Are there any applications of Bromoacetaldehyde diethyl acetal beyond the synthesis of heterocycles or pharmaceuticals?
A11: One notable application is its use in the preparation of O-(formylmethyl)cellulose, an aldehyde derivative of cellulose. Bromoacetaldehyde diethyl acetal is employed to alkylate dry alkali cellulose, ultimately leading to the formation of O-(formylmethyl)cellulose. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


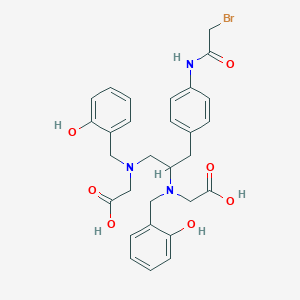
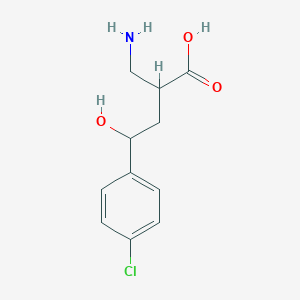


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
